Cas no 93-14-1 (Guaifenesin)

Guaifenesin is an expectorant commonly used to relieve chest congestion by thinning and loosening mucus in the airways, facilitating its expulsion. Chemically identified as 3-(2-methoxyphenoxy)-1,2-propanediol, it functions by increasing the volume and reducing the viscosity of respiratory tract secretions. This enhances clearance from the upper and lower airways, making it effective in managing symptoms of respiratory conditions such as bronchitis, the common cold, and chronic obstructive pulmonary disease (COPD). Guaifenesin is well-tolerated, with a low incidence of adverse effects, and is often formulated in combination with antitussives or decongestants. Its mechanism of action and safety profile make it a widely utilized therapeutic agent in respiratory care.
Guaifenesin structure
Guaifenesin structure
Product Name:Guaifenesin
CAS No:93-14-1
MF:C10H14O4
MW:198.215763568878
MDL:MFCD00016873
CID:34689
PubChem ID:3516
Update Time:2025-10-30

Guaifenesin Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methoxyphenoxy)-1,2-propanediol
    • Guaifenesin
    • Guaiphenesin (FDA)
    • Diethyl pyrrol-1-yl malonate
    • guaiacol glyceryl ether
    • glycerol guaiacolate
    • Guaiacol Glycerol Ether
    • rac Guaifenesin
    • 3-(o-Methoxyphenoxy)-1,2-Propanediol
    • Dilyn
    • G 87
    • gge
    • Glyceryl guaiacolate
    • guaiacol
    • Guaifensin
    • guaiphenesin
    • Guaiphenesine
    • Gvaja
    • my301
    • Resil
    • Resyl
    • guaifenesin iMpurity
    • Methphenoxydiol
    • Aeronesin
    • Breonesin
    • Bronchol
    • Aresol
    • Propanosedyl
    • Guaiphesin
    • Flartussin
    • Cortussin
    • Guaiamar
    • Guaiacuran
    • Calmipan
    • Myocaine
    • Guaianesin
    • Guaiacurane
    • Myoscain
    • Dorassin
    • Reduton
    • Myocain
    • Hytuss
    • Gaiamar
    • Creson
    • Glycerin guaiacolate
    • Metossipropandiolo
    • Methoxypropanediol
    • Glyceryl guaiacol
    • 3-(2-methoxyphenoxy)propane-1,2-diol
    • Metfenossidiolo
    • Tenntuss
    • Reorganin
    • Neuroton
    • Myorelax
    • 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
    • 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
    • 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
    • 2-G
    • Actifed C
    • Amonidren
    • Colrex Expectorant
    • Equicol
    • Giafen
    • Glycerol α-(2-methoxyphenyl) ether
    • Glycerol α-(o-methoxyphenyl)ether
    • Glycerol α-guaiacyl ether
    • Glyceryl guaiacol ether
    • Glyceryl guaiacolate ether
    • Glyceryl guaiacyl ether
    • Glycerylguaiacol
    • Glycodex
    • Glycotuss
    • Guaiacol glycerin ether
    • Guaiacyl glyceryl ether
    • Guaifenesine
    • Guajacuran
    • Guanar
    • Guayanesin
    • Hustosil
    • MeSH ID: D006140
    • Miocurin
    • Mucinex
    • Muskurelax
    • My 301
    • MDL: MFCD00016873
    • Inchi: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
    • InChI Key: HSRJKNPTNIJEKV-UHFFFAOYSA-N
    • SMILES: OCC(COC1C(OC)=CC=CC=1)O
    • BRN: 2049375

Computed Properties

  • Exact Mass: 198.08900
  • Monoisotopic Mass: 198.089209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 198.22
  • XLogP3: 1.4
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1825 (rough estimate)
  • Melting Point: 80.0 to 84.0 deg-C
  • Boiling Point: 215 ºC (19 mmHg)
  • Flash Point: 215°C/19mm
  • Refractive Index: 1.5550 (estimate)
  • Solubility: 50g/l (experimental)
  • Water Partition Coefficient: 5 g/100 mL (25 ºC)
  • PSA: 58.92000
  • LogP: 0.42720
  • Odor: SLIGHT CHARACTERISTIC ODOR
  • Merck: 4555
  • FEMA: 2723
  • Solubility: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
  • Vapor Pressure: 1.52X10-6 mm Hg at 25 °C (est)

Guaifenesin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • RTECS:TY8400000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22; R36/37/38

Guaifenesin Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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Guaifenesin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 65 - 70 °C
Reference
Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker
Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Banesh, Sooram ; Banerjee, Uttam Chand, Chirality, 2016, 28(4), 313-318

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
Reference
N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate
Gandolfi, Carmelo A.; Di Domenico, Roberto; Spinelli, Silvano; Gallico, Licia; Fiocchi, Luigi; et al, Journal of Medicinal Chemistry, 1995, 38(3), 508-25

Production Method 3

Reaction Conditions
1.1 Reagents: Diethyl carbonate Catalysts: Potassium carbonate ;  rt; rt → 110 °C; 8 h, 105 - 110 °C
Reference
One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources
Truscello, Ada M.; Gambarotti, Cristian; Lauria, Mirvana; Auricchio, Sergio; Leonardi, Gabriella; et al, Green Chemistry, 2013, 15(3), 625-628

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  15 min, 210 °C
Reference
Guaifenesin Derivatives Promote Neurite Outgrowth and Protect Diabetic Mice from Neuropathy
Hadimani, Mallinath B.; Purohit, Meena K.; Vanampally, Chandrashaker; Van der Ploeg, Randy; Arballo, Victor; et al, Journal of Medicinal Chemistry, 2013, 56(12), 5071-5078

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Reference
A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles
, India, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Solvents: Ethanol ;  30 min, reflux; 8 h, reflux
Reference
Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol
Bredikhina, Zemfira A.; Novikova, Victorina G.; Zakharychev, Dmitry V.; Bredikhin, Alexander A., Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020

Production Method 7

Reaction Conditions
Reference
Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols
Galletti, Gabriele; Prete, Prisco; Vanzini, Simone; Cucciniello, Raffaele ; Fasolini, Andrea; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(33), 10921-10932

Production Method 8

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  338 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts
Leal-Duaso, Alejandro; Perez, Pascual; Mayoral, Jose A.; Pires, Elisabet; Garcia, Jose I., Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312

Production Method 9

Reaction Conditions
1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ;  4 h, 80 °C
Reference
An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols
Roman, Inmaculada; Pardo-Botello, Rosario; Duran-Valle, Carlos J.; Cintas, Pedro ; Fernando Martinez, R., ChemCatChem, 2023, 15(12),

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 15 min, heated
Reference
Racemic guaifenesin preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis
Suresh, Kumarasamy; Selvaraj, Vasuki; Mathiyazhagan, Narayanan; Muthusamy, Ranganathan, Research Journal of Chemistry and Environment, 2021, 25(8), 23-27

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  10 h, rt
Reference
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

Production Method 12

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups
Gokel, George W.; Dishong, Dennis M.; Diamond, Craig J., Journal of the Chemical Society, 1980, (22), 1053-4

Production Method 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
Reference
New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers
Dishong, Dennis M.; Diamond, Craig J.; Cinoman, Michael I.; Gokel, George W., Journal of the American Chemical Society, 1983, 105(3), 586-93

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Sodium sulfite Solvents: Water ;  3 h, rt → 50 °C
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid ,  Sodium bromide Solvents: Water ;  pH 7
Reference
Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Ozone Solvents: Diethyl ether ;  -116 °C
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ;  20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -116 °C
1.4 Reagents: Dimethyl sulfide ;  -116 °C → rt
Reference
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, 70 °C
Reference
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 - 45 min, 30 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 - 6 h, 27 °C
Reference
An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers
Madivada, Lokeswara Rao; Anumala, Raghupathi Reddy; Gilla, Goverdhan; Kagga, Mukkanti; Bandichhor, Rakeshwar, Organic Process Research & Development, 2012, 16(10), 1660-1664

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Reference
Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols
Seth, Kapileswar; Roy, Sudipta Raha; Pipaliya, Bhavin V.; Chakraborti, Asit K., Chemical Communications (Cambridge, 2013, 49(52), 5886-5888

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Phosphoric acid Solvents: Water ;  2 h, 102 °C; 30 min, 120 °C
Reference
An efficient process for the production of guaifenesin
, India, , ,

Guaifenesin Raw materials

Guaifenesin Preparation Products

Guaifenesin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-14-1)guaifenesin、guaiacol
Order Number:LE3604;LE13548
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:93-14-1)Guaifenesin
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
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(CAS:93-14-1)Guaifenesin
Order Number:A844457
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):197.0
Email:sales@amadischem.com

Guaifenesin Spectrogram

13C NMR
13C NMR
MS-MS
MS-MS
1H NMR Bruker CD3OD
1H NMR

Additional information on Guaifenesin

Guaifenesin (CAS No. 93-14-1): Chemical Profile and Recent Applications in Pharmaceutical Research

Guaifenesin, with the chemical formula C10H12O5 and a CAS number of 93-14-1, is a well-established expectorant agent widely recognized for its role in promoting mucus clearance in respiratory conditions. This compound, primarily classified as a mucoactive agent, has garnered significant attention not only for its therapeutic applications but also for its potential in various biochemical and pharmacological research domains. The molecular structure of Guaifenesin features a guaicol moiety linked to a β-D-galactopyranoside unit, which contributes to its solubility and interaction with biological systems.

The primary pharmacological mechanism of Guaifenesin involves the stimulation of cough reflexes while simultaneously increasing the volume and liquidity of respiratory secretions. This action is attributed to its ability to break disulfide bonds within mucoproteins, thereby reducing the viscosity of mucus. Such properties make it an indispensable component in formulations designed to alleviate symptoms associated with colds, bronchitis, and other respiratory tract infections. The widespread use of Guaifenesin in over-the-counter medications underscores its safety profile and efficacy, as evidenced by decades of clinical application.

In recent years, research has delved deeper into the multifaceted pharmacological properties of Guaifenesin, extending beyond its traditional role as an expectorant. Studies have begun to explore its potential anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in chronic respiratory diseases. For instance, investigations have revealed that Guaifenesin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Guaifenesin could be repurposed for conditions involving excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).

Moreover, the structural features of Guaifenesin have attracted interest in the field of drug design and development. Its guaicol moiety exhibits significant interactions with biological targets, making it a valuable scaffold for synthesizing novel therapeutic agents. Researchers are exploring derivatives of Guaifenesin that enhance its bioavailability or target specific pathological processes more effectively. For example, modifications aimed at improving solubility or reducing metabolic degradation have shown promise in preclinical studies, paving the way for next-generation mucoactive drugs.

The chemical synthesis of Guaifenesin (CAS No. 93-14-1) is another area where advancements have been made. Modern synthetic methodologies have improved yield and purity, ensuring consistent quality for pharmaceutical applications. Techniques such as enzymatic glycosylation and catalytic hydrogenation have enabled more efficient production processes, aligning with global demand for high-purity compounds. These innovations not only enhance the accessibility of Guaifenesin but also support cost-effective manufacturing without compromising efficacy.

From a regulatory perspective, Guaifenesin benefits from extensive documentation regarding its safety and efficacy, which has facilitated its approval in numerous countries worldwide. Regulatory agencies continue to monitor emerging research to ensure that labeling and usage guidelines remain up-to-date with the latest scientific understanding. This robust framework ensures that healthcare professionals can confidently incorporate Guaifenesin into treatment protocols while maintaining high standards of patient care.

The role of computational chemistry in understanding Guaifenesin's interactions has also gained prominence. Molecular modeling techniques allow researchers to predict how Guaifenesin binds to biological targets at an atomic level. Such insights are invaluable for optimizing drug formulations and identifying potential side effects before clinical trials begin. High-performance computing resources now enable complex simulations that were previously impractical, accelerating the pace of discovery in medicinal chemistry.

In conclusion, Guaifenesin (CAS No. 93-14-1) remains a cornerstone in respiratory medicine due to its well-documented efficacy and safety profile. However, ongoing research continues to uncover new applications and refine our understanding of its mechanisms of action. As scientific knowledge evolves, so too will the therapeutic potential of this versatile compound, reinforcing its importance in both clinical practice and pharmaceutical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-14-1)guaifenesin、guaiacol
LE3604;LE13548
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-14-1)Guaifenesin
sfd4079
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email